A Comprehensive Technical Guide to the Physicochemical Properties of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole
A Comprehensive Technical Guide to the Physicochemical Properties of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Indazoles
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. The strategic incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, offers a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The -OCF₃ group, in particular, is known to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability, making it a highly desirable feature in modern drug design. This guide provides an in-depth analysis of the physicochemical properties of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole , a key intermediate for the synthesis of novel therapeutics. While specific experimental data for this compound is limited, this document outlines its predicted characteristics based on the established behavior of its constituent functional groups and provides detailed protocols for its empirical determination.
Molecular Structure and Key Physicochemical Descriptors
The unique arrangement of functional groups in 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole dictates its chemical behavior and potential applications. The N-methylation at the 1-position influences its solubility and metabolic profile, while the 3-iodo substituent serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. The 6-(trifluoromethoxy) group significantly impacts its lipophilicity and electronic properties.
| Property | Predicted/Known Value | Source |
| Molecular Formula | C₉H₆F₃IN₂O | N/A |
| Molecular Weight | 342.06 g/mol | N/A |
| CAS Number | 1823529-94-7 | [1] |
| Predicted LogP | ~3.5-4.5 | Inferred from related structures |
| Predicted pKa (basic) | ~1-2 | Inferred from related structures[2] |
| Predicted pKa (acidic) | N/A | N/A |
| Physical Form | Likely a solid at room temperature | Inferred from related structures[3] |
Synthesis and Structural Elucidation: A Proposed Pathway
The synthesis of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole can be envisioned through a multi-step process, leveraging established methodologies for indazole formation and functionalization.
A plausible synthetic route begins with the cyclization of a suitably substituted o-toluidine to form the 6-(trifluoromethoxy)-1H-indazole core. Subsequent N-methylation, likely with an agent such as methyl iodide or dimethyl sulfate, would yield 1-methyl-6-(trifluoromethoxy)-1H-indazole. The final step involves a regioselective iodination at the C3 position, a common transformation for indazoles.
Experimental Protocols for Physicochemical Characterization
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
Rationale: The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. This protocol is designed to establish the equilibrium solubility of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole in an aqueous buffer, which is critical for predicting its oral bioavailability and for designing appropriate formulations.
Methodology:
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Preparation of Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
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Sample Preparation: Add an excess amount of solid 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole to a series of glass vials containing a known volume of the PBS buffer. The presence of undissolved solid is essential to ensure saturation.
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Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
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Sample Processing: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
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Filtration/Centrifugation: To remove any remaining microscopic particles, either centrifuge the supernatant at high speed or filter it through a 0.22 µm filter.
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Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The solubility is calculated based on the measured concentration and the initial volume of the buffer.
Protocol 2: Stability Assessment via Forced Degradation Studies
Rationale: Forced degradation studies are crucial for identifying potential degradation pathways and for developing stability-indicating analytical methods. This protocol exposes the compound to a range of stress conditions to assess its intrinsic stability.
Methodology:
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Stock Solution Preparation: Prepare a stock solution of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.
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Stress Conditions: Distribute aliquots of the stock solution into separate vials and subject them to the following conditions:
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Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
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Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
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Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.
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Thermal Stress: Store the solid compound in an oven at an elevated temperature (e.g., 80°C).
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Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber).
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Time Points: Collect samples at various time points (e.g., 0, 4, 8, 24, and 48 hours) for each stress condition.
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Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products.
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Data Interpretation: Quantify the amount of the parent compound remaining at each time point to determine the rate and extent of degradation under each condition.
Spectroscopic and Analytical Characterization
A comprehensive analytical characterization is essential for confirming the identity and purity of 3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and a characteristic singlet for the N-methyl group. The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern.
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¹³C NMR: The carbon NMR will provide information on the number of unique carbon environments. The signals for the carbon bearing the trifluoromethoxy group and the iodinated carbon will be of particular diagnostic value.
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¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the -OCF₃ group, confirming its presence.
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Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as vibrations associated with the C-F and C-O bonds of the trifluoromethoxy group.
Conclusion: A Versatile Building Block with Promising Potential
3-Iodo-1-methyl-6-(trifluoromethoxy)-1H-indazole represents a highly valuable and versatile building block for the synthesis of novel, fluorinated drug candidates. Its predicted physicochemical properties, particularly its enhanced lipophilicity and metabolic stability conferred by the trifluoromethoxy group, make it an attractive starting point for drug discovery programs. The presence of the 3-iodo group provides a convenient handle for further structural elaboration, enabling the exploration of a broad chemical space. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this and related compounds, facilitating their advancement in the drug development pipeline.
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